molecular formula C9H5BrFNO2 B1409690 Methyl 4-bromo-3-cyano-5-fluorobenzoate CAS No. 1805246-26-7

Methyl 4-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B1409690
CAS No.: 1805246-26-7
M. Wt: 258.04 g/mol
InChI Key: PEIVDZGWKFCEDJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It belongs to the family of benzoates and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the desired substituent is coupled with a halogenated benzoate precursor in the presence of a palladium catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-5-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized products depending on the reaction conditions.

Scientific Research Applications

Methyl 4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-cyano-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Methyl 4-bromo-3-cyano-5-fluorobenzoate can be compared with other similar compounds such as:

    Methyl 3-bromo-4-cyano-5-fluorobenzoate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    Methyl 4-cyano-3-fluorobenzoate:

    Methyl 3-bromo-5-fluorobenzoate: Lacks the cyano group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in the combination of bromine, cyano, and fluorine substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIVDZGWKFCEDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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